molecular formula C39H33N5O15S2 B12425662 NIR-Thiol (dinitrobenzenesulfonate)

NIR-Thiol (dinitrobenzenesulfonate)

Cat. No.: B12425662
M. Wt: 875.8 g/mol
InChI Key: LKUGARKBEIHOQY-IWSIBTJSSA-M
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Description

NIR-Thiol (dinitrobenzenesulfonate) is a near-infrared fluorescent sensor that exhibits both absorption and emission in the near-infrared region. This compound is highly selective for small molecular weight biological thiols such as cysteine, homocysteine, and glutathione over other biorelevant species. It is capable of imaging endogenously produced thiol in living cells and mice, making it a valuable tool in biological and medical research .

Preparation Methods

The synthesis of NIR-Thiol (dinitrobenzenesulfonate) involves the reaction of a dye platform with 2,4-dinitrobenzenesulfonyl chloride under basic conditions. The specific synthetic route and reaction conditions are as follows:

    Starting Materials: The dye platform (e.g., CHMC1) and 2,4-dinitrobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in dry dichloromethane with the addition of boron tribromide.

    Procedure: The dye platform is first treated with boron tribromide in dry dichloromethane to afford the intermediate compound.

Chemical Reactions Analysis

NIR-Thiol (dinitrobenzenesulfonate) undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions with thiols, leading to the formation of thiol-adducts.

    Oxidation and Reduction: The compound’s fluorescence properties can be modulated by redox reactions involving thiols.

    Common Reagents and Conditions: Typical reagents include thiols such as cysteine, homocysteine, and glutathione. The reactions are usually carried out under mild conditions, often in aqueous or organic solvents.

    Major Products: The major products formed from these reactions are thiol-adducts, which exhibit distinct fluorescence properties

Scientific Research Applications

NIR-Thiol (dinitrobenzenesulfonate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of NIR-Thiol (dinitrobenzenesulfonate) involves its interaction with thiols. Upon binding to thiols, the compound undergoes a chemical reaction that results in a significant increase in fluorescence intensity. This “turn-on” fluorescence response is due to the cleavage of the dinitrobenzenesulfonate group, which releases the fluorescent dye. The molecular targets of this compound are thiol-containing biomolecules, and the pathways involved include thiol-disulfide exchange reactions .

Comparison with Similar Compounds

NIR-Thiol (dinitrobenzenesulfonate) can be compared with other near-infrared fluorescent probes such as:

    CHMC-thiol: Similar in its ability to detect thiols, but NIR-Thiol (dinitrobenzenesulfonate) offers higher sensitivity and selectivity.

    Squaraine-based NIR Probes: These probes also operate in the near-infrared region but may have different photophysical properties and applications.

    Cyanine Dyes: Another class of NIR probes with distinct absorption and emission characteristics.

The uniqueness of NIR-Thiol (dinitrobenzenesulfonate) lies in its high selectivity for small molecular weight biological thiols and its excellent cell membrane permeability, making it particularly useful for in vivo imaging .

Properties

Molecular Formula

C39H33N5O15S2

Molecular Weight

875.8 g/mol

IUPAC Name

2,4-dinitrobenzenesulfonate;[5-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] 2,4-dinitrobenzenesulfonate

InChI

InChI=1S/C33H30N3O8S.C6H4N2O7S/c1-4-34-27-11-6-5-10-26(27)33(2,3)31(34)17-13-21-8-7-9-23-18-22-12-15-25(20-29(22)43-32(21)23)44-45(41,42)30-16-14-24(35(37)38)19-28(30)36(39)40;9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12/h5-6,10-20H,4,7-9H2,1-3H3;1-3H,(H,13,14,15)/q+1;/p-1/b17-13+;

InChI Key

LKUGARKBEIHOQY-IWSIBTJSSA-M

Isomeric SMILES

CC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)OS(=O)(=O)C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])CCC3.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-]

Canonical SMILES

CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC3=C4C(=CC5=C(O4)C=C(C=C5)OS(=O)(=O)C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])CCC3.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-]

Origin of Product

United States

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